molecular formula C11H13ClN2O4S B5637240 2-chloro-5-(4-morpholinylsulfonyl)benzamide

2-chloro-5-(4-morpholinylsulfonyl)benzamide

Cat. No. B5637240
M. Wt: 304.75 g/mol
InChI Key: IDDAJTVIBRGZRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Chloro-5-(4-morpholinylsulfonyl)benzamide often involves multiple steps, including the formation of chlorobenzoic acid derivatives, interaction with morpholine, and subsequent reactions to introduce the sulfonyl group. For example, the synthesis of similar compounds has been reported through the interaction of chloro-substituted benzamide derivatives with morpholine in the presence of a hydrogen chloride acceptor, highlighting the complexity and versatility of synthetic routes for such compounds (Donskaya et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Chloro-5-(4-morpholinylsulfonyl)benzamide features intricate networks of intra- and intermolecular hydrogen bonds, contributing to their stability and reactivity. For instance, certain benzamide derivatives exhibit a twisted conformation of the morpholine ring, which is crucial for their biological activity and interactions (Pang et al., 2006).

Chemical Reactions and Properties

The chemical behavior of 2-Chloro-5-(4-morpholinylsulfonyl)benzamide-like compounds is influenced by their functional groups. For example, the reactivity of the chloro and sulfonyl groups can lead to further derivatization or interaction with biological targets, making these compounds versatile tools in medicinal chemistry and chemical biology.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure play significant roles in the application of these compounds. For instance, the crystal structure of similar compounds has been determined using X-ray diffraction, revealing detailed information about their conformation and packing in the solid state, which is essential for understanding their behavior in different environments (Li et al., 2008).

properties

IUPAC Name

2-chloro-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O4S/c12-10-2-1-8(7-9(10)11(13)15)19(16,17)14-3-5-18-6-4-14/h1-2,7H,3-6H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDAJTVIBRGZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-morpholin-4-ylsulfonylbenzamide

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